(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant relevance in organic chemistry and medicinal chemistry. Its IUPAC name reflects its stereochemistry and structure, indicating the presence of an amino group, a tert-butyl substituent on a phenyl ring, and a hydroxyl group on a propan-2-ol backbone. The molecular formula is with a molecular weight of 207.31 g/mol. The compound is characterized by its unique stereochemical configuration, which plays a crucial role in its biological activity and chemical reactivity .
This compound exhibits notable biological activity, particularly in the context of enzyme interactions and protein-ligand binding studies. Its chiral nature allows it to selectively bind to specific molecular targets, which can modulate their activity. This property makes it valuable for investigating mechanisms of action in biological systems and for developing new therapeutic agents .
The synthesis of (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL typically involves:
The compound has diverse applications across several fields:
Studies on (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL focus on its interactions with various biological targets. Its ability to selectively bind to enzymes and receptors allows researchers to explore its potential as an inhibitor or modulator of specific biochemical pathways. This characteristic is crucial for drug development and understanding pharmacodynamics .
Several compounds share structural similarities with (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL. A comparison highlights its uniqueness:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| (1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL | Different stereochemistry (1R,2R) | Variations in binding affinity due to different chirality |
| (1S,2S)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL | Enantiomeric variation (S,S configuration) | Potentially different biological activities |
| (1R,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OL | Methyl instead of tert-butyl group | Altered steric effects influencing reactivity |
| (1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]butan-2-OL | Additional carbon chain | Changes in hydrophobicity affecting solubility and interaction profiles |
The unique combination of its specific stereochemistry and functional groups allows (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL to exhibit distinct reactivity patterns and biological activities compared to these similar compounds .